Unveiling the Potential of Fmoc-Phe(4-CONH2)-OH: A Technical Guide for Advanced Research
Unveiling the Potential of Fmoc-Phe(4-CONH2)-OH: A Technical Guide for Advanced Research
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties and applications of Fmoc-Phe(4-CONH2)-OH, a key building block for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document outlines its core characteristics, experimental protocols for its application, and its role in modern synthetic chemistry.
Fmoc-Phe(4-CONH2)-OH, also known as N-α-Fmoc-4-carboxamido-L-phenylalanine, is a derivative of the amino acid phenylalanine. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it particularly suitable for solid-phase peptide synthesis (SPPS), a cornerstone technique in the creation of custom peptides. The 4-carboxamido modification on the phenyl ring offers a unique functional group for further chemical modifications or to influence the peptide's overall properties, such as solubility and binding interactions.
Core Chemical Properties
A comprehensive summary of the key chemical and physical properties of Fmoc-Phe(4-CONH2)-OH is presented in the tables below. These values are essential for its effective use in experimental design and execution.
| Identifier | Value | Source |
| IUPAC Name | (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[4-(aminocarbonyl)phenyl]propanoic acid | |
| CAS Number | 204716-17-6 | [1] |
| Molecular Formula | C25H22N2O5 | [1] |
| Molecular Weight | 430.45 g/mol | [1] |
| Property | Value | Source |
| Appearance | White to off-white solid | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in organic solvents such as DMF and DMSO. | [2] |
| Storage | Recommended to be stored at 2-8°C for long-term stability. |
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Phe(4-CONH2)-OH is primarily utilized as a monomeric unit in the Fmoc-based solid-phase peptide synthesis. The Fmoc protecting group is stable under acidic conditions but can be readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), allowing for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.
General Experimental Protocol for Incorporation of Fmoc-Phe(4-CONH2)-OH in SPPS:
This protocol outlines the key steps for coupling Fmoc-Phe(4-CONH2)-OH to a resin-bound peptide chain.
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Resin Swelling: The solid support resin (e.g., Wang resin, Rink amide resin) is swelled in an appropriate solvent, typically DMF, for 30-60 minutes.
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Fmoc Deprotection: The Fmoc group from the N-terminus of the resin-bound peptide is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically done in two steps: a brief initial treatment (1-5 minutes) followed by a longer treatment (15-20 minutes).
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Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the Fmoc deprotection byproducts.
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Amino Acid Activation and Coupling:
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Fmoc-Phe(4-CONH2)-OH is pre-activated in a separate vessel. A common activation method involves the use of a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.
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The activated Fmoc-Phe(4-CONH2)-OH solution is then added to the deprotected resin. The coupling reaction is typically allowed to proceed for 1-2 hours at room temperature with agitation.
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Washing: The resin is washed extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
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Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), the coupling step may be repeated.
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Cycle Repetition: These deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.[3][4][5]
Role in Signaling Pathways and Drug Development
Currently, there is no direct evidence to suggest that Fmoc-Phe(4-CONH2)-OH itself is an active modulator of specific biological signaling pathways. Its primary role in drug development is as a specialized building block. The introduction of the 4-carboxamido-phenylalanine residue into a peptide sequence can be a strategic design element to:
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Enhance Binding Affinity: The amide group can participate in hydrogen bonding interactions with biological targets.
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Improve Solubility: The polar amide group can increase the overall hydrophilicity of a peptide.
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Introduce a Point for Conjugation: The amide functionality can be a handle for attaching other molecules, such as fluorescent dyes or drug payloads.
The unique properties conferred by the 4-carboxamido group make this amino acid derivative a valuable tool for medicinal chemists in the rational design of peptide-based therapeutics.[6]
Visualizing the Workflow
To better illustrate the process of incorporating Fmoc-Phe(4-CONH2)-OH into a peptide chain, the following diagrams outline the key stages of the experimental workflow.
References
- 1. Fmoc-Phe(4-CONH2)-OH - MedChem Express [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. chemimpex.com [chemimpex.com]
